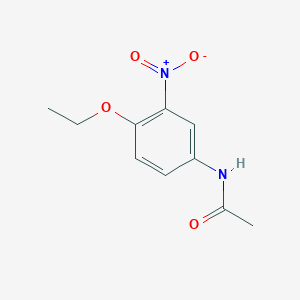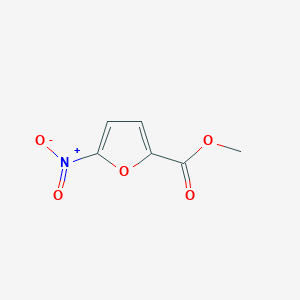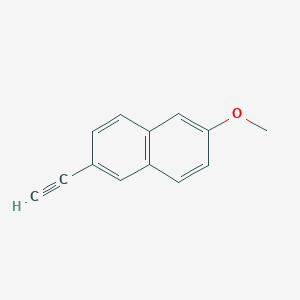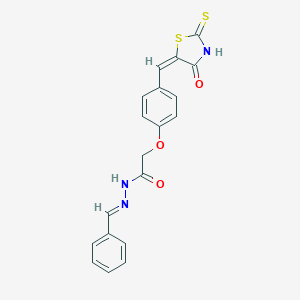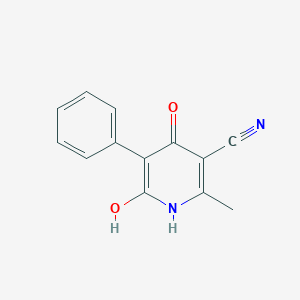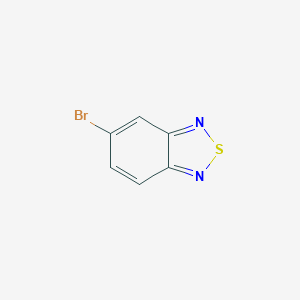
4-Chloro-alpha-methylstyrene
Overview
Description
4-Chloro-alpha-methylstyrene, also known as 4-Chloroisopropenylbenzene, is a chemical compound with the molecular formula C9H9Cl . It is a pale-yellow to yellow-brown liquid . It plays a significant role in the treatment of various diseases as an intermediate in the synthesis of pharmaceuticals . It finds application in the development of drugs targeting inflammation, cancer, and autoimmune disorders .
Synthesis Analysis
4-Chloro-alpha-methylstyrene can be synthesized from 4’-Chloroacetophenone . The synthesis involves the addition of Potassium tert-butoxide to a suspension of methyl triphenylphosphonium iodide in Tetrahydrofuran (THF) at ice-cooled conditions . After stirring for 1 hour, a solution of 4-chloroacetophenone in THF is added dropwise .Molecular Structure Analysis
The molecular structure of 4-Chloro-alpha-methylstyrene consists of 9 Hydrogen atoms, 9 Carbon atoms, and 1 Chlorine atom . The molecular weight is 152.62 . The InChI key is WQDGTJOEMPEHHL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-alpha-methylstyrene is a clear liquid with a density of 1.065 g/mL at 25 °C . It has a refractive index of 1.555 . The boiling point is 205-207 °C .Scientific Research Applications
Polymer Chemistry and Copolymerization
4-Chloro-alpha-methylstyrene serves as a monomer in radical polymerization reactions. Researchers have studied its oxidative polymerization kinetics alongside other α-substituted styrene monomers like styrene (St), α-methylstyrene (AMS), and α-phenylstyrene (APS) . The rate of oxidative polymerization follows the order: APS > CAMS > AMS > St. Theoretical calculations using density functional theory support this trend. Additionally, the synthesis and characterization of poly(4-chloro α-methylstyrene peroxide) (PCAMSP) have been reported. PCAMSP exhibits an alternating copolymer structure with –O–O– bonds in the main chain .
Polyperoxides as Radical Initiators
Polyperoxides, including those derived from 4-Chloro-alpha-methylstyrene, find applications as polymeric radical initiators. They play a role in the synthesis of homopolymers, block copolymers, and other materials . Their unique property of exothermic degradation distinguishes them from common polymers and makes them suitable for specific applications.
Dismantlable Adhesion
Polyperoxides from 1,3-diene monomers (including 4-Chloro-alpha-methylstyrene) have been explored for dismantlable adhesion . This property could be valuable in applications where temporary bonding is required.
Curatives in Coatings and Molding
Polyperoxides, due to their reactivity, serve as curatives in coating and molding applications . Their ability to initiate polymerization reactions makes them useful in these contexts.
Potential as Autocombustible Fuel
Polyperoxides, including PCAMSP, exhibit auto-pyrolysis behavior and high exothermic degradation. This unique characteristic suggests their potential use as autocombustible fuels .
Safety And Hazards
4-Chloro-alpha-methylstyrene is combustible and may cause skin and eye irritation, as well as respiratory irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective clothing, and storing in a well-ventilated place .
Relevant Papers The relevant papers retrieved provide additional information on the properties and uses of 4-Chloro-alpha-methylstyrene . They include peer-reviewed articles, technical documents, and more .
properties
IUPAC Name |
1-chloro-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGTJOEMPEHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169024 | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-alpha-methylstyrene | |
CAS RN |
1712-70-5 | |
| Record name | 1-Chloro-4-(1-methylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




